N-nitrosodimethylamine

Description

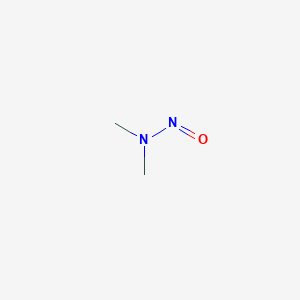

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O/c1-4(2)3-5/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFJAHHVKNCGLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O, Array | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0525 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021029 | |

| Record name | N-Nitrosodimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-nitrosodimethylamine is a yellow oily liquid with a faint characteristic odor. Boiling point 151-153 °C. Can reasonably be expected to be a carcinogen. Used as an antioxidant, as an additive for lubricants and as a softener of copolymers. An intermediate in 1,1-dimethylhydrazine production., Yellow, oily liquid with a faint, characteristic odor; [NIOSH], Solid, YELLOW OILY LIQUID., Yellow, oily liquid with a faint characteristic odor., Yellow, oily liquid with a faint, characteristic odor. | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitrosodimethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/283 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-Nitrosodimethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031419 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0525 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/459 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | N-Nitrosodimethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0461.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

304 to 307 °F at 760 mmHg (EPA, 1998), 152 °C, 151 °C, 306 °F | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1667 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0525 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/459 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | N-Nitrosodimethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0461.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

142 °F (NTP, 1992), 142 °F, 61 °C | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitrosodimethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/283 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0525 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/459 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Infinitely soluble in water at 23-25 °C, Soluble in all common organic solvents and in lipids, Very soluble in water, alcohol, ether, Miscible with methylene chloride, vegetable oils, Soluble in ethanol, ethyl ether, and chloroform; soluble in water., 1000 mg/mL at 24 °C, Solubility in water: very good, Soluble | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1667 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-Nitrosodimethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031419 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0525 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-Nitrosodimethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0461.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.0048 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.0048 at 20 °C/4 °C, Relative density (water = 1): 1.0, 1.005 | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1667 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0525 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/459 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | N-Nitrosodimethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0461.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.56 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.56 (Air = 1), Relative vapor density (air = 1): 2.56, 2.56 | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1667 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0525 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/459 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

40 mmHg at 152.8 °F (NTP, 1992), 2.7 [mmHg], 2.7 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 360, 3 mmHg | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitrosodimethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/283 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1667 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0525 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/459 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | N-Nitrosodimethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0461.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Yellow, oily liquid, Yellow liquid | |

CAS No. |

62-75-9 | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitrosodimethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrosodimethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylnitrosamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23226 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanamine, N-methyl-N-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Nitrosodimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylnitrosoamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M43H21IO8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1667 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-Nitrosodimethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031419 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0525 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-NITROSODIMETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/459 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethylamine, N-nitroso- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/IQ802C8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

< 25 °C | |

| Record name | N-Nitrosodimethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031419 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Metabolic Activation of N-Nitrosodimethylamine by Cytochrome P450 2E1

For Researchers, Scientists, and Drug Development Professionals

N-Nitrosodimethylamine (NDMA) is a potent hepatocarcinogen found in various environmental sources, foods, and more recently, as an impurity in pharmaceutical products.[1][2] Its carcinogenicity is not inherent but requires metabolic activation to a reactive electrophilic species.[3][4] The primary enzyme responsible for this bioactivation in humans and other mammals is Cytochrome P450 2E1 (CYP2E1), a member of the cytochrome P450 mixed-function oxidase system.[5][6][7][8] This guide provides an in-depth examination of the mechanism, kinetics, experimental evaluation, and toxicological consequences of CYP2E1-mediated NDMA activation.

The Core Metabolic Pathway: α-Hydroxylation

The principal pathway for NDMA bioactivation is the CYP2E1-catalyzed α-hydroxylation.[3] This process initiates a cascade of reactions that ultimately produces a highly reactive DNA-alkylating agent.

Mechanism:

-

Initial Oxidation: CYP2E1 introduces a hydroxyl group to one of the methyl groups of NDMA, forming the unstable intermediate, α-hydroxymethylnitrosamine (or N-nitroso(hydroxymethyl)methylamine).[5][8][9]

-

Spontaneous Decomposition: This intermediate is highly unstable and non-enzymatically decomposes.[5][9] It releases formaldehyde (B43269) and water to form the methyldiazonium ion (CH₃N₂⁺).[5][9][10]

-

DNA Alkylation: The methyldiazonium ion is a powerful electrophile that readily reacts with nucleophilic sites on DNA bases, leading to the formation of various DNA adducts, such as O⁶-methylguanine (O⁶-MeG) and N⁷-methylguanine (N⁷-MeG).[1][9][11] These adducts, if not repaired, can lead to mutations during DNA replication and initiate carcinogenesis.[1][11]

A secondary, minor pathway known as denitrosation also occurs, yielding formaldehyde and monomethylamine.[5][8] However, the α-hydroxylation pathway is considered the primary route for generating the toxic and carcinogenic metabolites.[5]

Quantitative Data on NDMA Metabolism

The efficiency of NDMA metabolism by CYP2E1 has been quantified through various kinetic studies. CYP2E1 exhibits the highest affinity (lowest Kₘ) for NDMA compared to other P450 isoforms.[3]

Table 1: Kinetic Parameters of NDMA N-demethylation by Reconstituted CYPs

| Cytochrome P450 Isoform | Kₘ (µmol/L) | Vₘₐₓ (nmol formaldehyde/min/nmol CYP) |

|---|---|---|

| CYP2E1 | 5 | 3.8 |

| CYP2B4 | 700 | 1.3 |

| CYP3A6 | 10 | 1.8 |

Data adapted from kinetic studies with reconstituted rabbit CYP enzymes.[12]

The activity of CYP2E1 is significantly influenced by various inducers and inhibitors, which can, in turn, affect the rate of NDMA bioactivation and toxicity.

Table 2: Modulators of CYP2E1-mediated NDMA Metabolism

| Modulator | Type | Effect on NDMA Metabolism | Supporting Evidence |

|---|---|---|---|

| Ethanol (B145695) | Inducer & Competitive Inhibitor | Chronic exposure induces CYP2E1 expression, potentially increasing activation.[13] Acutely, it acts as a competitive inhibitor, decreasing metabolism.[5] | Pretreatment of rats with ethanol enhanced NDMA-induced cell damage in perivenous hepatocytes.[13] Co-administration decreased metabolism, increasing NDMA blood levels.[5] |

| Isoniazid (B1672263) | Inducer & Inhibitor | Induces CYP2E1 expression.[14] Also acts as an inhibitor.[13] | Treatment of rats with isoniazid induced NDMA activation.[14] Isoniazid completely protected against NDMA toxicity in cultured hepatocytes.[13] |

| Acetone (B3395972) | Inducer | Induces CYP2E1 expression. | Treatment of rats with acetone induced NDMA activation.[14] |

| Diethyldithiocarbamate (B1195824) (DDC) | Inhibitor | Specific inhibitor of CYP2E1. | Significantly inhibited the metabolic activation of NDMA in rat liver microsomes.[14][15] |

| 4-Methylpyrazole | Inhibitor | Inhibits CYP2E1 activity. | Significantly inhibited the activation of NDMA in rat liver microsomes.[14] |

| Chlormethiazole (CMZ) | Inhibitor | Validated inhibitor of CYP2E1. | Used to confirm the role of CYP2E1 in various metabolic assays.[16][17] |

While CYP2E1 is the primary enzyme, other isoforms like CYP2A6 can contribute to NDMA metabolism, although to a lesser extent.[7][18] Studies in human cells also show measurable NDMA demethylation by CYPs 1A2, 2A6, 2C8, 2C9, 2D6, and 3A4.[5]

Key Experimental Protocols

The study of NDMA metabolism relies on a combination of in vitro and in vivo experimental models.

This is a common method to assess the rate of NDMA metabolism by measuring the production of formaldehyde.

Detailed Methodology:

-

Microsome Preparation:

-

Livers are harvested from untreated or inducer-treated (e.g., ethanol, pyrazole) animals (typically rats).[16]

-

The tissue is homogenized in a buffered solution (e.g., 125 mM KCl–10 mM KPi, pH 7.4).[16]

-

The homogenate undergoes differential centrifugation, including a final ultracentrifugation step (e.g., 100,000 x g for 60 min) to pellet the microsomal fraction.[16]

-

The microsomal pellet is resuspended, and protein concentration is determined (e.g., by the Lowry method).[16]

-

-

Incubation:

-

The reaction mixture is prepared in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) and contains liver microsomes (e.g., 0.5-1.0 mg/mL protein), NDMA at various concentrations, and a cofactor system.

-

The reaction is initiated by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[19]

-

The mixture is incubated at 37°C for a specified time (e.g., 10-20 minutes).

-

-

Reaction Termination and Analysis:

-

The reaction is stopped by adding a quenching agent like trichloroacetic acid (TCA).[19]

-

The sample is centrifuged to pellet the protein.

-

The supernatant is analyzed for formaldehyde content, often using the Nash reagent (acetylacetone and ammonium (B1175870) acetate), which forms a colored product (dihydrolutidine) that can be measured spectrophotometrically.

-

-

Controls:

-

Negative controls are run by omitting the NADPH-generating system or by adding the TCA before the reaction starts (zero-time control).[19]

-

To confirm CYP2E1 specificity, parallel incubations can be performed in the presence of a specific inhibitor like diethyldithiocarbamate (DDC) or anti-CYP2E1 antibodies.[14][15][16]

-

This assay determines if NDMA metabolites are mutagenic.

-

Protocol: Genetically modified Salmonella typhimurium strains (e.g., NM2009) that express specific human CYP enzymes, including CYP2E1, are used.[6][14] These bacteria have a mutation that prevents them from synthesizing histidine. They are exposed to NDMA in the presence of the CYP-expressing system. If the NDMA metabolites are mutagenic, they will cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium. The number of resulting colonies is proportional to the mutagenic potential. Studies confirm that metabolism by CYP2E1 yields a potent mutagenic response to NDMA.[5]

In vivo models are crucial for understanding tissue-specific toxicity.

-

Protocol: Mice or rats are administered NDMA (e.g., via intraperitoneal injection).[11] After a set time, tissues with high CYP2E1 expression (liver, kidney, lung) are harvested.[20] DNA is isolated, and the presence of DNA damage (e.g., single-strand breaks, alkali-labile sites) is quantified using methods like the CometChip assay.[20] DNA adducts like 7-methylguanine (B141273) can be measured by releasing them from DNA via thermal depurination and quantifying them using HPLC with electrochemical detection.[21]

Accurate quantification is essential for all studies.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A standard and sensitive method for detecting NDMA in various matrices, including air, water, and biological samples.[2][22][23]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Increasingly used for its high sensitivity and specificity in detecting a range of nitrosamines, including NDMA, in pharmaceutical products.[2][24]

Toxicological Implications of CYP2E1-Mediated Activation

The activation of NDMA by CYP2E1 is the critical initiating event for its toxicity and carcinogenicity.

-

Genotoxicity and Mutagenicity: The formation of methylated DNA adducts by the methyldiazonium ion is the primary mechanism of NDMA's genotoxicity.[1][11] These adducts can cause DNA strand breaks and mispairing during replication, leading to mutations.[25]

-

Hepatotoxicity: The liver, being the primary site of CYP2E1 expression, is the main target organ for NDMA toxicity.[13] High concentrations of NDMA metabolites can overwhelm cellular repair mechanisms, leading to cell death.[13] Studies show that NDMA metabolites trigger apoptotic cell death in CYP2E1-expressing cells, characterized by chromatin condensation and DNA fragmentation.[4]

-

Oxidative Stress: The catalytic cycle of CYP2E1 is known to be "leaky," resulting in the production of reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide.[17][26][27] This ROS production is exacerbated during the metabolism of substrates like NDMA and contributes to overall cellular damage, including lipid peroxidation and oxidative DNA damage (e.g., formation of 8-hydroxydeoxyguanosine).[21][26]

Conclusion

The metabolic activation of NDMA is unequivocally dependent on cytochrome P450 enzymes, with CYP2E1 playing the central role. Its high affinity for NDMA and its inducibility by common substances like ethanol underscore its importance in determining individual susceptibility to NDMA's carcinogenic effects. A thorough understanding of the kinetics, mechanisms, and experimental methods detailed in this guide is critical for professionals in toxicology, drug safety, and regulatory science for accurately assessing the risks associated with NDMA exposure and for developing strategies to mitigate its harmful effects.

References

- 1. researchgate.net [researchgate.net]

- 2. fa7t2bwvxb1.b-cdn.net [fa7t2bwvxb1.b-cdn.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound-mediated cytotoxicity in a cell line expressing P450 2E1: evidence for apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Cytochrome P450 2E1 and 2A6 enzymes as major catalysts for metabolic activation of N-nitrosodialkylamines and tobacco-related nitrosamines in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for this compound (NDMA) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Evidence for cytochrome P450 2E1-mediated toxicity of this compound in cultured perivenous hepatocytes from ethanol treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Participation of rat liver cytochrome P450 2E1 in the activation of this compound and N-nitrosodiethylamine to products genotoxic in an acetyltransferase-overexpressing Salmonella typhimurium strain (NM2009) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Alkylation of cellular macromolecules and target specificity of carcinogenic nitrosodialkylamines: metabolic activation by cytochromes P450 2B1 and 2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Methodology to assay CYP2E1 mixed function oxidase catalytic activity and its induction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Role of CYP2E1 in mitochondrial dysfunction and hepatic tissue injury in alcoholic and non-alcoholic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. High variability of nitrosamine metabolism among individuals: role of cytochromes P450 2A6 and 2E1 in the dealkylation of this compound and N-nitrosodiethylamine in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. This compound-mediated formation of oxidized and methylated dna bases in a cytochrome P450 2E1 expressing cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. epa.gov [epa.gov]

- 23. agilent.com [agilent.com]

- 24. fda.gov [fda.gov]

- 25. The DNA Repair Protein MGMT Protects against the Genotoxicity of this compound, but Not N-Nitrosodiethanolamine and N-Nitrosomethylaniline, in Human HepG2 Liver Cells with CYP2E1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. The Role of CYP2E1 in the Drug Metabolism or Bioactivation in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

N-Nitrosodimethylamine (NDMA) as a Byproduct of Water Chloramination: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-nitrosodimethylamine (NDMA) is a semi-volatile organic chemical classified as a probable human carcinogen that has been detected in drinking water supplies, often as a disinfection byproduct of chloramination.[1] This technical guide provides a comprehensive overview of the formation of NDMA during water chloramination, intended for researchers, scientists, and drug development professionals. It delves into the complex reaction mechanisms, precursor compounds, and influencing factors. Detailed experimental protocols for NDMA analysis and the study of its formation are presented, alongside quantitative data on formation kinetics and yields. Furthermore, this guide illustrates the key chemical and biological pathways through detailed diagrams, offering a critical resource for understanding and mitigating the presence of this hazardous compound in treated water.

Introduction

Chloramination, the practice of using chloramines as a disinfectant in drinking water treatment, is employed to reduce the formation of regulated disinfection byproducts such as trihalomethanes (THMs) and haloacetic acids (HAAs), which are common with traditional chlorination. However, chloramination can lead to the formation of other hazardous compounds, most notably this compound (NDMA).[2] NDMA is a potent hepatotoxin and a known carcinogen in laboratory animals.[3][4] Its presence in drinking water, even at nanogram-per-liter concentrations, is a significant public health concern.[5] Understanding the mechanisms of NDMA formation is crucial for developing effective mitigation strategies in water treatment processes.

Mechanisms of NDMA Formation during Chloramination

The formation of NDMA during chloramination is a complex process involving several proposed pathways. The predominant mechanisms involve the reaction of chloramine (B81541) species with precursor compounds, primarily secondary and tertiary amines.

The Role of Chloramine Species: Monochloramine vs. Dichloramine

Both monochloramine (NH₂Cl) and dichloramine (NHCl₂) are present during chloramination, with their relative concentrations dependent on factors like pH and the chlorine-to-ammonia ratio. While monochloramine is typically the dominant species, evidence suggests that dichloramine is a more reactive agent in the formation of NDMA from many precursors.[6][7] However, some studies have indicated that certain precursors, particularly some tertiary amines like ranitidine, may react more readily with monochloramine.[8][9]

Key Formation Pathways

Two primary pathways have been extensively studied: the unsymmetrical dimethylhydrazine (UDMH) pathway and pathways involving tertiary amines.

This pathway is considered the main route for NDMA formation from dimethylamine (B145610) (DMA), a common precursor. The proposed steps are as follows:

-

Formation of UDMH: DMA undergoes a nucleophilic substitution reaction with a chloramine species (monochloramine or dichloramine) to form unsymmetrical dimethylhydrazine (UDMH) or a chlorinated UDMH intermediate.[1][9][10]

-

Oxidation of UDMH: The UDMH intermediate is then oxidized to form NDMA.[11][12] Dissolved oxygen plays a significant role in this oxidation step.[7]

The overall reaction is often slow, suggesting that NDMA can continue to form within the water distribution system.[13]

Certain tertiary amines, particularly pharmaceuticals like ranitidine, can be potent NDMA precursors, exhibiting much higher conversion yields than DMA.[1][8][10] The mechanism for these high yields is thought to involve the formation of a stable carbocation intermediate, which facilitates the release of NDMA.[7]

A proposed four-step pathway for NDMA formation from tertiary amines includes:

-

Nucleophilic substitution by chloramine.

-

Oxidation.

-

Dehydration.

-

Nitrosation, which is suggested to be the rate-limiting step.[1][9]

Factors Influencing NDMA Formation

Several factors can significantly impact the rate and extent of NDMA formation during chloramination:

-

pH: pH is a critical factor influencing both the speciation of chloramines and the protonation state of amine precursors.[7] The highest NDMA formation from some precursors, such as those derived from poly(diallyldimethylammonium chloride) (polyDADMAC), occurs around a neutral pH of 7.[11][14]

-

Precursor Type and Concentration: The molecular structure of the amine precursor greatly affects the NDMA yield. Tertiary amines with specific structural features, such as a dimethylamine moiety attached to a benzyl (B1604629) or heterocyclic ring, are particularly potent precursors.[1][9]

-

Chloramine Dose: Increased monochloramine concentrations generally lead to higher NDMA formation.[5][12]

-

Presence of Bromide: Bromide ions can react with chloramines to form bromochloramine, which can enhance NDMA formation.[11][14]

-

Dissolved Oxygen: Molecular oxygen is involved in the oxidation of intermediates in the NDMA formation pathway.[7][8]

-

Natural Organic Matter (NOM): NOM can have a dual role. It can act as a precursor itself, but it can also compete with other precursors for chloramines, potentially inhibiting NDMA formation.[7]

Quantitative Data on NDMA Formation

The following tables summarize key quantitative data related to NDMA formation from various precursors during chloramination.

Table 1: Molar Yields of NDMA from Various Precursors during Chloramination

| Precursor Compound | Molar NDMA Yield (%) | Reference(s) |

| Dimethylamine (DMA) | 1.4 - 4 | [8] |

| Trimethylamine (TMA) | ~2.3 | [7] |

| Ranitidine | >60 | [7][10] |

| 5-(Dimethylaminomethyl)furfuryl alcohol (DFUR) | ~74.9 - 84.6 | [7][8] |

| N,N-Dimethylbenzylamine (DMBA) | ~64 - 82.5 | [7][8] |

| 2,4,6-Tris(dimethylaminomethyl)phenol (DMP30) | ~59.9 | [7] |

Table 2: Selected Second-Order Rate Constants for Reactions Involved in NDMA Formation and Precursor Transformation

| Reactants | pH | Rate Constant (k) | Reference(s) |

| Dichloramine + Dimethylamine (DMA) | - | 52 M⁻¹s⁻¹ (for UDMH formation) | [15] |

| UDMH Oxidation | - | 1.4 M⁻¹s⁻¹ | [15] |

| Ozone + various tertiary amines | 7 | 2.4 x 10⁻¹ to 2.3 x 10⁹ M⁻¹s⁻¹ | [14] |

| Chlorine Dioxide + various tertiary amines | 7 | 6.7 x 10⁻³ to 3.0 x 10⁷ M⁻¹s⁻¹ | [14] |

| Hydroxyl Radical (*OH) + various tertiary amines | 7 | 6.2 x 10⁷ to 1.4 x 10¹⁰ M⁻¹s⁻¹ | [14] |

| Apparent rate constant (kₐₚₚ) for NDMA formation in various source waters | - | 0.01–0.09 M⁻¹s⁻¹ | [6][16] |

Experimental Protocols

Analysis of NDMA in Water: USEPA Method 521

A widely accepted method for the quantification of nitrosamines in drinking water is USEPA Method 521. This method utilizes solid-phase extraction (SPE) followed by gas chromatography-tandem mass spectrometry (GC-MS/MS).

Methodology Overview:

-

Sample Collection and Preservation: Collect water samples in amber glass bottles. Dechlorinate the sample with ammonium (B1175870) chloride or ascorbic acid. Preserve with a bactericide such as sodium azide. Store at or below 6°C.

-

Solid-Phase Extraction (SPE):

-

A 500-mL water sample is passed through a solid-phase extraction cartridge containing activated coconut charcoal.[17]

-

The nitrosamines are adsorbed onto the charcoal.

-

-

Elution:

-

The adsorbed nitrosamines are eluted from the cartridge using a suitable solvent, typically methylene (B1212753) chloride.[2]

-

-

Concentration:

-

The eluate is concentrated to a final volume of 1 mL to achieve a 500-fold concentration of the analytes.[17]

-

-

Analysis by GC-MS/MS:

Modern variations of this method may use different GC-MS/MS setups, such as triple quadrupole systems, to achieve even lower detection limits.[13][18]

Laboratory Protocol for Studying NDMA Formation Kinetics

The following protocol outlines a general procedure for conducting laboratory-scale experiments to investigate the kinetics of NDMA formation.

Materials and Reagents:

-

High-purity water (e.g., Milli-Q)

-

Phosphate (B84403) buffer solution (to maintain constant pH)

-

Stock solutions of precursor compounds (e.g., DMA, ranitidine)

-

Freshly prepared monochloramine or dichloramine stock solution

-

Quenching agent (e.g., ascorbic acid)

-

Amber glass vials with Teflon-lined caps

-

Constant temperature incubator or water bath

-

Analytical equipment for NDMA quantification (GC-MS/MS)

Experimental Procedure:

-

Reactor Setup: In a series of amber glass vials, add the desired volume of high-purity water and phosphate buffer to achieve the target pH.

-

Precursor Spiking: Add the precursor stock solution to each vial to reach the desired initial concentration.

-

Initiation of Reaction: Initiate the reaction by adding the chloramine stock solution to each vial. Ensure rapid mixing.

-

Incubation: Place the vials in a constant temperature incubator or water bath in the dark for the duration of the experiment.

-

Time-Point Sampling: At predetermined time intervals, remove a vial and immediately quench the reaction by adding a quenching agent like ascorbic acid to consume the residual chloramine.

-

Sample Preparation for Analysis: Prepare the quenched samples for NDMA analysis according to the protocol described in section 4.1 (or a similar validated method).

-

Data Analysis: Plot the concentration of NDMA formed over time to determine the reaction kinetics.

Visualizing Key Pathways

NDMA Formation Pathways

The following diagrams illustrate the key chemical pathways for NDMA formation from dimethylamine and a generalized tertiary amine.

Caption: Key pathways of NDMA formation from DMA and tertiary amines.

Experimental Workflow for NDMA Analysis

This diagram outlines the typical workflow for the analysis of NDMA in a water sample.

Caption: Standard workflow for the analysis of NDMA in water samples.

Carcinogenic Signaling Pathway of NDMA

The carcinogenicity of NDMA is primarily attributed to its metabolic activation in the liver, leading to DNA damage.

Caption: Metabolic activation and carcinogenic pathway of NDMA.

Conclusion and Mitigation Strategies

The formation of NDMA during water chloramination is a multifaceted issue influenced by a variety of chemical and operational parameters. A thorough understanding of the underlying mechanisms, precursor characteristics, and analytical methodologies is essential for effective control. Mitigation strategies can be broadly categorized into two approaches:

-

Precursor Removal: Implementing treatment processes such as granular activated carbon (GAC) filtration or ozonation prior to chloramination can help remove or transform NDMA precursors.[13]

-

Optimization of Chloramination: Careful control of the chloramination process, such as optimizing the chlorine-to-ammonia ratio to minimize dichloramine formation and controlling pH, can reduce NDMA formation.[6]

Continued research into the identification of novel NDMA precursors and the refinement of treatment technologies is critical for ensuring the safety of drinking water supplies. This guide serves as a foundational resource for professionals engaged in this important area of study.

References

- 1. Formation Mechanism of NDMA from Ranitidine, Trimethylamine, and Other Tertiary Amines during Chloramination: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Formation of this compound (NDMA) from dimethylamine during chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Nitrosamine formation kinetics in wastewater effluents and surface waters - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A kinetic model of this compound (NDMA) formation during water chlorination/chloramination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Formation of this compound (NDMA) from reaction of monochloramine: a new disinfection by-product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. Oxidation of this compound (NDMA) precursors with ozone and chlorine dioxide: kinetics and effect on NDMA formation potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scholarworks.uark.edu [scholarworks.uark.edu]

- 16. N -Nitrosamine formation kinetics in wastewater effluents and surface waters | Semantic Scholar [semanticscholar.org]

- 17. ntrs.nasa.gov [ntrs.nasa.gov]

- 18. waterboards.ca.gov [waterboards.ca.gov]

N-Nitrosodimethylamine (NDMA): A Technical Guide to Industrial Sources and Formation Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosodimethylamine (NDMA) is a semi-volatile organic chemical classified as a probable human carcinogen. Its presence in the environment, food, and pharmaceutical products has garnered significant attention from regulatory bodies and the scientific community. This technical guide provides an in-depth overview of the primary industrial sources of NDMA and the complex chemical pathways through which it is formed. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the identification, mitigation, and control of this critical impurity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex formation pathways to facilitate a deeper understanding of NDMA contamination.

Industrial Sources of this compound (NDMA)

NDMA is not produced commercially in the United States, except for research purposes. Its presence in the environment and finished products is primarily the result of unintentional formation during various industrial processes.[1] Potential industrial sources are widespread and can be broadly categorized as follows:

-

Manufacturing Industries: Several manufacturing sectors have been identified as potential sources of NDMA, often due to the use of precursor chemicals such as dimethylamine (B145610) (DMA) and other alkylamines. These industries include:

-

Water and Wastewater Treatment: The disinfection of drinking water and wastewater is a significant source of NDMA formation.[5][6]

-

Chloramination: The use of chloramines for disinfection is a primary pathway for NDMA formation in water treatment plants.[5][7] Monochloramine reacts with organic nitrogen precursors, such as DMA, to form NDMA.[7]

-

Ozonation: While less common, the ozonation of wastewater or highly contaminated surface water can also lead to the formation of significant levels of NDMA.[6]

-

Polymers: The use of certain amine-based polymers as coagulants in water treatment can also contribute to NDMA formation.[8]

-

-

Pharmaceutical Industry: The presence of NDMA in various drug products has led to widespread recalls and heightened regulatory scrutiny.[9][10] NDMA can form at various stages, including drug synthesis, manufacturing, and storage.[11]

-

API Synthesis and Degradation: The chemical structure of certain active pharmaceutical ingredients (APIs), such as ranitidine, contains moieties that can degrade to form DMA, a direct precursor to NDMA.[9] The manufacturing process for some APIs may also involve the use of solvents, such as N,N-dimethylformamide (DMF), which can contain DMA as an impurity.[12]

-

Excipient Contamination: Nitrite (B80452) impurities are often present in common pharmaceutical excipients and can react with secondary or tertiary amines in the API or other excipients to form nitrosamines.[11]

-

Cross-Contamination: Inadequate cleaning of manufacturing equipment can lead to cross-contamination with nitrosamines or their precursors.[13]

-

-

Rocket Fuel: The use of unsymmetrical dimethylhydrazine (UDMH) as a liquid rocket fuel has resulted in significant NDMA contamination in groundwater at and near aerospace facilities.[14]

Quantitative Data on NDMA Formation

The following tables summarize quantitative data on NDMA levels from various industrial and pharmaceutical sources.

Table 1: NDMA Concentrations in Industrial Settings

| Industrial Sector | Sample Type | NDMA Concentration | Reference |

| Rubber Industry | Air (Curing/Post-treating) | -3% to -19% per year reduction over two decades | [3] |

| Rubber Industry | Air (Maintenance/Engineering) | +13% per year increase over two decades | [3] |

| Rubber Industry | Air (General) | 0.10 to 0.98 µg/m³ | [15] |

| Industrial Area (Austria) | Ambient Air | 0.01 to 0.04 µg/m³ | [16] |

| Chemical Production Facility | Air (Perimeter) | Up to 0.230 µg/m³ | [4] |

| Chemical Production Facility | Air (Nearby) | Up to 0.079 µg/m³ | [4] |

| Wastewater Treatment Plant | Effluent (Secondary) | 3.6 ng/L (with 0.05 mM monochloramine) | [7] |

| Wastewater Treatment Plant | Effluent (Secondary) | 111 ng/L (with 0.5 mM monochloramine) | [7] |

| Drinking Water (Chloramination) | Finished Water | Max: 0.630 µg/L | [4] |

| Drinking Water (Chlorination) | Finished Water | Max: 0.0846 µg/L | [4] |

Table 2: NDMA Levels in Pharmaceutical Products

| Drug Product | Dosage Form | NDMA Level | Reference |

| Valsartan | API and Finished Product | Should be < 0.3 ppm | [13] |

| Metformin | Slow Release | Concentrations exceeding 96 ng/day led to recalls | [9] |

| Ranitidine | Various | Concentrations exceeding 96 ng/day led to recalls | [9] |

| Various Sartans | API and Finished Product | Quantifiable by LC-MS/MS |

Formation Pathways of NDMA

The formation of NDMA is a complex process involving the reaction of a secondary or tertiary amine with a nitrosating agent. The specific pathways can vary depending on the environmental matrix and the precursors present.

General Formation Pathway: Nitrosation of Dimethylamine (DMA)

The most fundamental pathway for NDMA formation is the reaction of dimethylamine (DMA) with a nitrosating agent, such as nitrite (NO₂⁻), under acidic conditions. The nitrous acid formed in situ is the key reactant.

Caption: General nitrosation of dimethylamine to form NDMA.

Formation Pathways in Water Treatment

During water disinfection with chloramines, NDMA is primarily formed through the reaction of monochloramine with DMA. This pathway involves the formation of an unsymmetrical dimethylhydrazine (UDMH) intermediate, which is subsequently oxidized to NDMA.[7]

Caption: NDMA formation via the UDMH pathway during chloramination.

Formation Pathways in Pharmaceutical Products

In pharmaceutical products, NDMA can form from the degradation of the active pharmaceutical ingredient (API) or from impurities present in the API, excipients, or solvents.

Certain APIs, such as ranitidine, can degrade to form DMA. This DMA can then react with nitrite impurities, often found in excipients, to form NDMA, particularly under conditions of heat and humidity.

References

- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 2. researchgate.net [researchgate.net]

- 3. Occupational exposure to NDMA and NMor in the European rubber industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for this compound (NDMA) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Formation of this compound (NDMA) from dimethylamine during chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound (NDMA) and its precursors in water and wastewater: A review on formation and removal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Formation of this compound (NDMA) from reaction of monochloramine: a new disinfection by-product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. How this compound (NDMA) or Nitrosamine impurity is impacting the Pharma industry [witii.us]

- 11. researchgate.net [researchgate.net]

- 12. fda.gov [fda.gov]

- 13. jpsbr.org [jpsbr.org]

- 14. swri.org [swri.org]

- 15. rivm.nl [rivm.nl]

- 16. Nitrosamine measurements in ambient air of an industrial area in Austria - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of N-nitrosodimethylamine in Mammals: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-nitrosodimethylamine (NDMA) is a potent hepatotoxic and carcinogenic compound that has garnered significant attention due to its presence as a contaminant in various environmental sources and pharmaceutical products. This technical guide provides a comprehensive overview of the toxicological profile of NDMA in mammals, with a focus on its toxicokinetics, mechanisms of toxicity, and the spectrum of adverse effects observed in preclinical studies. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and safety assessment. All quantitative data are summarized in structured tables for comparative analysis, and key experimental methodologies are detailed to facilitate study replication and interpretation. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear understanding of the molecular and procedural intricacies of NDMA toxicology.

Toxicokinetics

Absorption

Following oral administration, this compound (NDMA) is rapidly and almost entirely absorbed from the gastrointestinal tract in various mammalian species.[1] The primary site of absorption is the small intestine.[1] The bioavailability of orally administered NDMA can differ significantly among species, with estimates ranging from approximately 10% in rats and hamsters to over 90% in beagles, suggesting species-specific differences in first-pass metabolism.[2] While data on inhalation and dermal absorption are limited, the occurrence of fatalities in humans after inhalation and the induction of tumors in mice after topical application suggest that these are also viable routes of exposure.[1]

Distribution

Once absorbed, unmetabolized NDMA is distributed throughout the body and can freely move between blood and various tissues without significant accumulation in any specific organ.[3] It has been shown to cross the placenta, leading to the formation of DNA adducts in fetal tissues.[4]

Metabolism

The toxicity of NDMA is intrinsically linked to its metabolic activation, which primarily occurs in the liver. The key enzymatic pathway involves the cytochrome P450 system, particularly the CYP2E1 isozyme.[5] This process, known as α-hydroxylation, converts NDMA into an unstable intermediate, α-hydroxy-N-nitrosodimethylamine. This intermediate then spontaneously decomposes to formaldehyde (B43269) and the highly reactive methyldiazonium ion. The methyldiazonium ion is a potent alkylating agent that can methylate cellular macromolecules, including DNA, which is the critical step in the initiation of its carcinogenic effects.[5]

Excretion

The metabolites of NDMA are primarily excreted in the urine. Methylamine has been identified as a major urinary metabolite in rats following oral exposure to NDMA.[1]

Mechanism of Toxicity